N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide
Übersicht
Beschreibung
“N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide” is a chemical compound with the CAS number 1286317-90-5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide” is C10H18N2O . The molecular weight is 182.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide” include its molecular formula (C10H18N2O), molecular weight (182.26), and its use in pharmaceutical testing . Detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Inhibition of PCSK9 mRNA Translation
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, a series including similar structures to N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide, have been identified as inhibitors of PCSK9 mRNA translation. These compounds, such as 4d and 4g, have shown improved potency and in vitro safety profiles, indicating potential applications in cholesterol regulation and cardiovascular diseases (Londregan et al., 2018).
2. HIV-1 Reverse Transcriptase Inhibition
Investigations into N-phenyl piperidine analogs, closely related to N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide, have revealed their effectiveness against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. These analogs are potent and hold promise in the development of new treatments for HIV (Tang et al., 2010).
3. Anti-angiogenic and DNA Cleavage Activities
A series of novel derivatives, structurally similar to N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide, have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential use as anticancer agents. The presence of specific substituents in these compounds determines their potency, indicating a role in both inhibiting angiogenesis and exerting cytotoxic effects (Kambappa et al., 2017).
4. Anticonvulsant Activity
Related compounds to N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide have been synthesized and evaluated for anticonvulsant activity. These compounds, particularly when modified on the piperidine ring, have shown effectiveness in reducing seizure activity in animal models, indicating potential applications in epilepsy treatment (Ho et al., 2001).
5. Neurokinin-3 and Neurokinin-2 Receptor Affinity
Compounds with structural similarities to N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide have been studied for their affinity to neurokinin-3 and neurokinin-2 receptors. These studies provide insights into the development of pharmacological tools for understanding the pathophysiological roles of NK-3 and NK-2 receptors (Blaney et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYFWRILHWGOI-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.